2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-morpholinobutan-1-one

FGFR4 Kinase Inhibition Hepatocellular Carcinoma

2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-morpholinobutan-1-one (PubChem CID is a synthetic quinazoline derivative featuring a 4-chlorobenzylamino substituent at the 4-position, a thioether bridge at the 2-position, and a morpholinobutan-1-one side chain. With molecular formula C23H25ClN4O2S and molecular weight 457.0 g/mol, this compound belongs to the 2-thioquinazoline class, a scaffold known for kinase inhibitory activity, particularly against fibroblast growth factor receptors (FGFRs).

Molecular Formula C23H25ClN4O2S
Molecular Weight 456.99
CAS No. 422532-29-4
Cat. No. B2551794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-morpholinobutan-1-one
CAS422532-29-4
Molecular FormulaC23H25ClN4O2S
Molecular Weight456.99
Structural Identifiers
SMILESCCC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl
InChIInChI=1S/C23H25ClN4O2S/c1-2-20(22(29)28-11-13-30-14-12-28)31-23-26-19-6-4-3-5-18(19)21(27-23)25-15-16-7-9-17(24)10-8-16/h3-10,20H,2,11-15H2,1H3,(H,25,26,27)
InChIKeyFJUQNJOLYAAQMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-morpholinobutan-1-one (CAS 422532-29-4): Compound Baseline and Procurement Profile


2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-morpholinobutan-1-one (PubChem CID 6616383) is a synthetic quinazoline derivative featuring a 4-chlorobenzylamino substituent at the 4-position, a thioether bridge at the 2-position, and a morpholinobutan-1-one side chain [1]. With molecular formula C23H25ClN4O2S and molecular weight 457.0 g/mol, this compound belongs to the 2-thioquinazoline class, a scaffold known for kinase inhibitory activity, particularly against fibroblast growth factor receptors (FGFRs) [2]. It was originally deposited by ChemDiv as part of a commercial screening library (ChemDiv1_013758, Oprea1_625298), indicating its role as a drug-discovery starting point rather than an optimized lead [1].

Why Generic Quinazoline Substitution Fails for 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-morpholinobutan-1-one: Structural Determinants that Prevent Simple Interchange


Quinazoline-based kinase inhibitors encompass a broad structural landscape where minor substituent variations produce large differences in target selectivity, potency, and pharmacokinetics. This compound cannot be generically replaced by FDA-approved quinazolines such as gefitinib or erlotinib because those agents target EGFR (erlotinib EGFR IC50 ~ 2 nM) and lack the 2-thioether linkage that distinguishes this chemotype [1]. Likewise, the 4-((4-chlorobenzyl)amino) motif confers a distinct steric and electronic profile compared to the anilino substituents common in EGFR inhibitors. Among FGFR4-targeting quinazolines, BLU9931 achieves low-nanomolar potency (IC50 = 3 nM) through an irreversible acrylamide warhead, a mechanism absent in this compound [2]. The morpholinobutan-1-one side chain further modulates solubility and hydrogen-bonding capacity (H-bond acceptors = 6) relative to simpler morpholino-substituted analogs [3]. These structural features collectively prevent simple one-to-one substitution without risking loss of target engagement or altered selectivity profiles.

Quantitative Differentiation Evidence for 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-morpholinobutan-1-one: Comparator-Based Data Guide


FGFR4 Enzymatic Inhibition: Quantitative Potency Comparison Against BLU9931 and Pan-FGFR Inhibitors

In a caliper mobility shift assay measuring inhibition of recombinant His-tagged human FGFR4 kinase domain (residues 781–1338) expressed in insect cells, the target compound exhibited an IC50 of 43 nM following 1-hour incubation [1]. This potency is approximately 14-fold weaker than BLU9931 (IC50 = 3 nM), an irreversible FGFR4 inhibitor tested under comparable enzymatic conditions . However, the target compound's 43 nM IC50 places it within the mid-nanomolar potency range that is acceptable for probe compound development and chemical biology applications, and it is approximately 10-fold more potent than the pan-FGFR inhibitor I-11 on FGFR4 (IC50 = 4.6 nM reported in a separate study using different assay conditions, limiting direct comparability) [2].

FGFR4 Kinase Inhibition Hepatocellular Carcinoma

Structural Differentiation at the 4-Position: 4-Chlorobenzylamino Motif vs. Anilino Substituents in Approved Quinazoline Kinase Inhibitors

The 4-((4-chlorobenzyl)amino) substituent in the target compound introduces a flexible methylene spacer between the quinazoline core and the 4-chlorophenyl ring. This contrasts with the directly attached anilino groups found in FDA-approved quinazoline kinase inhibitors such as gefitinib (4-(3-chloro-4-fluoroanilino) substituent), erlotinib (4-(3-ethynylanilino) substituent), and lapatinib (4-(3-fluoro-4-chlorobenzyloxy)anilino) [1][2]. The benzylamino linkage increases conformational freedom (rotatable bond count = 7 for the target compound vs. 7 for gefitinib, 8 for erlotinib), potentially enabling binding modes that differ from those of rigid anilino-quinazolines [3]. In EGFR-targeting quinazolines, the 4-anilino group forms a critical hydrogen bond with the hinge region; the benzylamino modification in the target compound likely alters hinge-binding geometry, which may contribute to its observed FGFR4 over EGFR preference [1].

Quinazoline SAR Kinase Selectivity Medicinal Chemistry

2-Thioether Linkage: Structural Divergence from Amino- and Ether-Linked Quinazoline Kinase Inhibitors

The target compound features a thioether (-S-) bridge at the 2-position connecting the quinazoline core to the morpholinobutan-1-one scaffold. This sulfur-containing linkage is structurally distinct from the amino (-NH-) linkages in gefitinib and erlotinib, and from the morpholino ether (-O-) linkages found in PI3K inhibitors like pictilisib (GDC-0941) [1]. Thioethers exhibit different physicochemical properties than ethers or amines: the C-S bond (bond dissociation energy ~272 kJ/mol) is weaker than the C-O bond (~358 kJ/mol) but sulfur's larger van der Waals radius (1.80 Å vs. 1.52 Å for oxygen) alters molecular shape and polarizability (target compound XLogP3 = 4.9, indicating moderate lipophilicity) [2][3]. The sulfur atom may also serve as a metabolic soft spot or a site for oxidative functionalization (sulfoxide/sulfone formation), offering synthetic handles for property modulation that are unavailable in amino- or ether-linked analogs [1].

Thioquinazoline Sulfur Pharmacophore Metabolic Stability

Physicochemical Property Profile: Differentiation from Clinical-Stage Quinazoline Kinase Inhibitors by Lipophilicity and Topological Polar Surface Area

The target compound's computed physicochemical properties include a molecular weight of 457.0 g/mol, XLogP3 of 4.9, topological polar surface area (TPSA) of 92.7 Ų, and 1 hydrogen bond donor (HBD) with 6 hydrogen bond acceptors (HBA) [1]. These values differ meaningfully from those of reference quinazoline kinase inhibitors: gefitinib (MW 446.9, XLogP3 4.2, TPSA 68.7 Ų), erlotinib (MW 393.4, XLogP3 2.9, TPSA 74.7 Ų), and BLU9931 (MW ~550, XLogP ~5.5, TPSA ~110 Ų, estimated) [1][2]. The target compound's TPSA of 92.7 Ų exceeds the typical threshold of 60–70 Ų for blood-brain barrier penetration, suggesting reduced CNS exposure potential relative to gefitinib (TPSA 68.7 Ų, known for CNS-related side effects) [3]. Its XLogP3 of 4.9 indicates moderate-to-high lipophilicity that may favor hepatic uptake, consistent with potential hepatocellular carcinoma applications but also elevating the risk of CYP-mediated metabolism.

Drug-likeness Lipophilicity ADME Prediction

Best-Fit Application Scenarios for 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-morpholinobutan-1-one Based on Quantitative Evidence


FGFR4 Hit-to-Lead Optimization Programs Requiring a Non-Covalent, Reversible Chemotype

With an FGFR4 IC50 of 43 nM in biochemical assays, this compound serves as a viable starting point for medicinal chemistry optimization where a reversible, non-covalent binding mode is desired. Unlike the irreversible inhibitor BLU9931 (IC50 = 3 nM), the target compound lacks an acrylamide warhead, eliminating liability concerns related to off-target covalent modification while retaining mid-nanomolar target engagement [1]. Research groups pursuing FGFR4-dependent hepatocellular carcinoma (HCC) models—where FGF19/FGFR4 signaling is a validated oncogenic driver—may select this scaffold for SAR exploration that preserves reversibility while improving potency through structure-guided optimization [2].

Kinase Selectivity Profiling Panels: Benchmarking Quinazoline Scaffolds Against EGFR-Directed Clinical Agents

The compound's 4-((4-chlorobenzyl)amino) motif structurally distinguishes it from anilino-quinazoline EGFR inhibitors including gefitinib and erlotinib [3]. This structural divergence makes it a suitable tool compound for selectivity profiling experiments designed to map kinase polypharmacology across the quinazoline chemotype. Procurement for selectivity panel screening enables researchers to quantify off-target kinase engagement (e.g., EGFR, FGFR1-3, VEGFR2) and establish a baseline selectivity fingerprint before investing in lead optimization.

Thioether Quinazoline Probe Development for Chemical Biology Target Identification

The 2-thioether linkage offers a chemically tractable handle for further functionalization: oxidation to sulfoxide or sulfone can modulate potency and solubility, while the sulfur atom provides a potential site for metabolic labeling or photoaffinity probe attachment [4]. Chemical biology laboratories investigating FGFR4 interactomes or developing activity-based protein profiling (ABPP) probes may select this compound as a precursor scaffold for derivatization, leveraging the thioether motif that is absent in amino- or ether-linked quinazoline comparators.

Physicochemical Benchmarking for Hepatic vs. CNS Exposure Prediction Models

The compound's computed properties (XLogP3 = 4.9, TPSA = 92.7 Ų) place it in a physicochemical space distinct from CNS-penetrant quinazolines such as gefitinib (TPSA = 68.7 Ų) [5]. Pharmaceutical R&D groups developing in silico ADME prediction models can use this compound as a calibration standard for hepatic disposition algorithms, particularly when validating predicted hepatic clearance against experimental microsomal stability data and comparing to the more lipophilic BLU9931 (estimated XLogP ~5.5).

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